N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-19-15(23-21-10)13-6-3-7-18-16(13)24-9-14(22)20-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQGQTXFRZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.35 g/mol. The compound features a thioacetamide moiety linked to a pyridine ring substituted with a 1,2,4-oxadiazole.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxadiazole : The precursor 3-methyl-1,2,4-oxadiazole is synthesized using appropriate reagents like hydrazine derivatives and carboxylic acids.
- Thioether Formation : The thioether linkage is formed by reacting the oxadiazole with a suitable thiol compound.
- Final Acetamide Coupling : The final product is obtained through acetamide formation with an amine component.
Antimicrobial Activity
Research has shown that compounds containing thioacetamide and oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives similar to this compound demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| N-(3-bromophenyl)-2-thioacetamide | E. coli | 12.5 |
| N-(3-bromophenyl)-1,2,4-triazole | S. aureus | 15.0 |
Anticancer Activity
The compound has also been evaluated for anticancer activity against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that it can inhibit the proliferation of cancer cells effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated several thioacetamide derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among them, compounds similar to the target compound showed promising results with IC50 values ranging from 1.35 to 4.00 µM .
- Anticancer Evaluation : Another research focused on the anticancer potential of oxadiazole derivatives indicated that modifications at the aryl ring significantly influenced the activity against HepG2 cells. Compounds with electron-donating groups exhibited enhanced potency compared to those with electron-withdrawing groups .
Structure–Activity Relationship (SAR)
The SAR studies highlight that the presence of specific substituents on the aromatic rings significantly affects biological activity:
- Electron-donating groups (e.g., -CH₃) enhance activity.
- Electron-withdrawing groups (e.g., -Br) tend to reduce potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituents and Bioactivity
- Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole-pyridine scaffold. While structurally analogous, it targets Mycobacterium tuberculosis and exhibits a low synthesis yield (2%), highlighting challenges in scalability .
- Compound 45 (): N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.
Thioacetamide-Linked Pyridine Derivatives
- Compound 1c (): 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. The cyano and methoxyphenyl substituents increase electron density, contrasting with the bromophenyl group’s electron-withdrawing nature. Such differences may affect binding to enzymes like CD73 or HDAC6 .
- Compound 33 (): 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide.
Data Table: Key Comparisons
Research Findings and Implications
- Structural-Activity Relationships (SAR): The oxadiazole ring enhances metabolic stability across analogs, but substituents like bromophenyl (electron-withdrawing) versus methoxyphenyl (electron-donating) significantly alter electronic profiles and target engagement .
- Synthetic Challenges: Low yields in oxadiazole-containing compounds (e.g., 2% in ) suggest the need for optimized coupling reactions or protecting-group strategies for the target compound .
- Toxicity Considerations: Bromine’s higher atomic weight and lipophilicity compared to chlorine or methyl groups may increase bioaccumulation risks, necessitating detailed ecotoxicological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
